4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid is a compound that combines the structural features of imidazolidin-2-one and trifluoroacetic acid Imidazolidin-2-one is a five-membered ring containing two nitrogen atoms and a carbonyl group, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines, which can be achieved using phosgene in combination with a base such as a tertiary amine . Another approach involves the diamination of olefins or the intramolecular hydroamination of linear urea derivatives . The reaction conditions often require the use of metal catalysts or organocatalysts to facilitate the formation of the imidazolidin-2-one ring.
Industrial Production Methods
Industrial production of 4-(aminomethyl)imidazolidin-2-one may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)imidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group and the imidazolidinone ring allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used to oxidize the amino group to a nitro group or other oxidized forms.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol or the imidazolidinone ring to an imidazolidine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonyl carbon, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(aminomethyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with target molecules, influencing their function. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, facilitating its interaction with biological targets .
Comparison with Similar Compounds
4-(Aminomethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives and similar compounds:
Imidazolidin-2-one: A basic structure without the amino group or trifluoroacetic acid moiety.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring, offering different reactivity and applications.
The uniqueness of 4-(aminomethyl)imidazolidin-2-one lies in its combination of the imidazolidinone ring with an amino group and trifluoroacetic acid, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10F3N3O3 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
4-(aminomethyl)imidazolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9N3O.C2HF3O2/c5-1-3-2-6-4(8)7-3;3-2(4,5)1(6)7/h3H,1-2,5H2,(H2,6,7,8);(H,6,7) |
InChI Key |
RXDJROGRZQWSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.